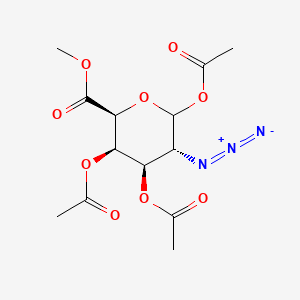

2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester

Description

2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester (CAS: 81997-92-4) is a chemically modified derivative of D-galacturonic acid, a sugar acid commonly found in pectin polysaccharides. This compound is characterized by the substitution of the hydroxyl group at the C2 position with an azide (-N₃) functional group and the acetylation of hydroxyl groups at the C1, C3, and C4 positions. The methyl ester at the carboxylic acid terminus enhances its solubility in organic solvents, making it a versatile intermediate in synthetic chemistry, particularly in click chemistry applications due to the reactive azide moiety . Its structural features are critical for applications in glycoconjugate synthesis, drug delivery systems, and biochemical probes.

Properties

IUPAC Name |

methyl (2S,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O9/c1-5(17)22-9-8(15-16-14)13(24-7(3)19)25-11(12(20)21-4)10(9)23-6(2)18/h8-11,13H,1-4H3/t8-,9-,10-,11+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMKPOBPFWONGP-LWYAWAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)C(=O)OC)OC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1N=[N+]=[N-])OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747071 | |

| Record name | Methyl 1,3,4-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81997-92-4 | |

| Record name | Methyl 1,3,4-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with methyl D-galacturonate, the methyl ester of D-galacturonic acid, which provides the carboxylic acid moiety at position C6 in its esterified form . The hydroxyl groups at positions C1, C3, and C4 are targeted for acetylation, while the C2 hydroxyl is replaced by an azide group. Key challenges include preserving the stereochemical integrity of the galacturonate backbone and avoiding undesired side reactions during protection and functionalization .

Protection of C3 and C4 Hydroxyls

To achieve regioselective acetylation, the cis-diol at C3 and C4 is transiently protected as an acetonide. Treatment of methyl D-galacturonate with 2,2-dimethoxypropane (2,2-DMP) in the presence of p-toluenesulphonic acid (p-TSA) forms a 3,4-O-isopropylidene intermediate . This step ensures that only C1 and C2 hydroxyls remain unprotected, enabling subsequent selective modifications.

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

-

Triflation : Conducted at –40°C to suppress competing elimination reactions .

-

Azide Displacement : DMF as the solvent enhances NaN₃ solubility and reaction kinetics .

-

Acetylation : Pyridine neutralizes generated acetic acid, driving the reaction to completion .

Stereochemical Considerations

The stereoinversion at C2 during azide displacement ensures the formation of the manno-configured product, critical for downstream applications in glycosylation reactions . Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) confirms the axial orientation of the azide group and the equatorial positions of the acetylated hydroxyls .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 5.32 (d, J = 3.5 Hz, H-1), 4.98 (t, J = 9.8 Hz, H-3), 4.85 (dd, J = 10.2 Hz, H-4), 3.78 (s, OCH₃), 2.10–2.15 (3s, 9H, OAc) .

-

IR (KBr) : 2105 cm⁻¹ (N₃ stretch), 1740 cm⁻¹ (C=O ester), 1220 cm⁻¹ (C–O–Ac) .

Mass Spectrometry

Applications and Derivatives

The compound serves as a precursor for synthesizing zwitterionic polysaccharides and Bacteroides fragilis capsular polysaccharides . Reduction of the azide to an amine (e.g., using H₂/Pd-C) enables further functionalization, such as N-acetylation or conjugation to biomolecules .

Chemical Reactions Analysis

Types of Reactions

2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.

Click Chemistry: The azido group participates in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

Sodium Azide: Used for introducing the azido group.

Dimethylformamide (DMF): Common solvent for azidation reactions.

Palladium on Carbon (Pd/C): Catalyst for reduction reactions.

Copper(I) Catalysts: Used in click chemistry reactions.

Major Products Formed

Aminated Derivatives: Formed through reduction of the azido group.

Triazole Derivatives: Formed through click chemistry reactions with alkynes.

Scientific Research Applications

Synthetic Applications

2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester is primarily utilized as an intermediate in the synthesis of glycosyl donors and acceptors. Its azido group allows for further functionalization through click chemistry, particularly with alkyne derivatives, facilitating the formation of diverse glycosides.

Table 1: Synthetic Pathways Involving 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Glycosylation | Glycosylated products | 80 | |

| Click Chemistry | Functionalized glycosides | Varies | |

| Acetolysis | Tetraacetate derivatives | 80 |

Biological Applications

The compound has been explored for its potential in biological applications, particularly in the development of glycoproteins and glycolipids. These biomolecules play critical roles in cell signaling and recognition processes.

Case Study: Glycoprotein Synthesis

A study demonstrated the use of 2-Azido-2-deoxy-D-galacturonate in synthesizing glycoproteins that mimic natural structures. The azido group facilitates selective labeling and modification, enhancing the understanding of glycan interactions in biological systems .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its role in drug design. The ability to modify its structure allows for the creation of targeted therapies that can interact specifically with biological targets.

Table 2: Medicinal Chemistry Applications

| Application | Description | Reference |

|---|---|---|

| Targeted Drug Design | Modifying glycan structures | |

| Antibody Development | Enhancing specificity |

Material Science

The compound's unique properties have also led to its application in material science. It can be incorporated into polymers to create materials with specific functionalities, such as improved biocompatibility or enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester primarily involves its azido group, which is highly reactive and can participate in various chemical reactions. In biological systems, the compound can be used to modify biomolecules, thereby altering their function and interactions. The azido group can be reduced to an amine, which can then form covalent bonds with other molecules, facilitating the study of molecular pathways and interactions.

Comparison with Similar Compounds

1-Azido-1-deoxy-D-galacturonate 2,3,4-Triacetate Methyl Ester (CAS: 67776-38-9)

- Key Differences :

- Azide Position : The azide group is located at C1 instead of C2.

- Acetylation Pattern : Acetylation occurs at C2, C3, and C4, leaving C1 hydroxyl replaced by azide.

- Reactivity : The C1 azide may exhibit distinct reactivity in Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to steric effects from adjacent ester groups .

- Applications : Used in glycosylation studies where regioselectivity of azide placement impacts conjugation efficiency .

5-Azido-5-deoxy-β-D-galactofuranose 1,2,3,6-Tetrakis(2,2-dimethylpropanoate) (CAS: 226877-06-1)

- Key Differences: Sugar Backbone: Derived from galactofuranose (furanose ring) rather than galacturonate (pyranose ring with a carboxylic acid group). Protecting Groups: Features bulky 2,2-dimethylpropanoate esters at four positions, enhancing steric hindrance and altering solubility in non-polar solvents .

- Applications: Preferred in studies requiring furanose-specific interactions, such as bacterial glycocalyx mimics .

Triacetate Derivatives in Lipid Peroxidation Inhibition

- Evidence : Benzoxanthene lignan triacetate (81b) and related compounds (e.g., compound 56) demonstrated potent inhibition of lipid peroxidation in vitro, with IC₅₀ values < 10 μM .

- Comparison : While 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester shares the triacetate motif, its azide group may confer unique redox properties. However, direct biological activity data for this compound remain unreported in the provided evidence .

Click Chemistry Compatibility

Oxidation Sensitivity

- Silver Oxide-Mediated Oxidation : Similar to the oxidation of methyl ester 55 (Scheme 37, ), the acetylated galacturonate derivatives may undergo photochemical oxidation (POC) to form complex lignans or dimeric products, though this requires experimental validation.

Data Tables

Table 1: Structural Comparison of Azido-Deoxy Sugar Derivatives

Biological Activity

2-Azido-2-deoxy-D-galacturonate 1,3,4-triacetate methyl ester (CAS Number: 81997-92-4) is a derivative of galacturonic acid, which is notable for its applications in biochemical research, particularly in the study of glycosylation and metabolic processes. This compound features an azide group that allows for bioorthogonal reactions, making it a valuable tool in chemical biology.

- Molecular Formula : C₁₃H₁₇N₃O₉

- Molecular Weight : 359.29 g/mol

- Structure : The compound includes an azido group and acetylated hydroxyls that enhance its solubility and reactivity.

Biological Activity

The biological activity of 2-Azido-2-deoxy-D-galacturonate 1,3,4-triacetate methyl ester is primarily related to its role as a chemical reporter in metabolic labeling studies. The azide functionality enables it to participate in click chemistry, which is widely used for tagging biomolecules in live cells.

- Incorporation into Glycans : The azide group can be incorporated into glycan structures during biosynthesis, allowing researchers to trace glycan modifications.

- Bioorthogonal Reactions : The compound can react with alkyne-containing probes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the visualization of glycoproteins and other biomolecules in cellular contexts.

Study 1: Metabolic Labeling of Glycoproteins

A study demonstrated that 2-Azido-2-deoxy-D-galacturonate can be effectively used to label glycoproteins in mammalian cells. Researchers found that the incorporation of this compound into cellular pathways allowed for the selective labeling and subsequent isolation of glycoproteins, showcasing its utility as a metabolic chemical reporter .

| Study Details | Findings |

|---|---|

| Title : Metabolic Chemical Reporters in Glycobiology | The azide derivative was incorporated into glycan structures, enabling visualization via bioorthogonal chemistry. |

| Methodology : Mammalian cell cultures treated with the compound | Successful labeling of O-GlcNAc-modified proteins was observed. |

Study 2: Toxicity Assessment

Another research project assessed the toxicity of various azido sugars, including 2-Azido-2-deoxy-D-galacturonate. It was found that while lower concentrations were well-tolerated by cells, higher concentrations led to cytotoxic effects due to metabolic overload .

| Toxicity Study | Results |

|---|---|

| Concentration Range : Low vs. High | Low concentrations showed no significant toxicity; high concentrations resulted in cell death. |

| Implication : Careful dosage is crucial for experimental applications. |

Applications in Research

The unique properties of 2-Azido-2-deoxy-D-galacturonate make it suitable for various applications:

- Glycobiology : Used for studying glycosylation patterns and dynamics.

- Chemical Biology : Serves as a tool for tagging and tracking biomolecules within living systems.

- Drug Development : Potential use in designing targeted therapies that exploit glycan interactions.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-azido-2-deoxy-D-galacturonate 1,3,4-triacetate methyl ester to maximize yield and purity?

- Methodological Answer : Synthesis typically involves regioselective azidation and acetylation of D-galacturonic acid derivatives. Key steps include:

- Azidation : Use sodium azide with a Cu(I) catalyst in anhydrous DMF at 60°C for 12 hours to ensure selective substitution at the C2 position .

- Acetylation : Employ acetic anhydride in pyridine under nitrogen to protect hydroxyl groups, monitoring progress via TLC (Rf ≈ 0.5 in 1:1 hexane:ethyl acetate).

- Purification : Use flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product. Yield optimization requires strict control of reaction stoichiometry and temperature .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer :

- Stability Assay : Prepare buffered solutions (pH 2–9) and incubate the compound at 25°C, 37°C, and 60°C. Monitor degradation via:

- HPLC-UV (λ = 210 nm) for quantitative analysis.

- FT-IR to track azide group stability (peaks at ~2100 cm⁻¹).

- Data Interpretation : Degradation follows first-order kinetics; calculate half-life (t₁/₂) using nonlinear regression. Note: Acetyl groups hydrolyze faster in alkaline conditions, while the azide moiety is sensitive to acidic environments .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d6) confirm acetylation (δ 1.8–2.1 ppm for CH₃CO) and azide presence (no proton at C2). 2D-COSY and HSQC resolve sugar ring conformation.

- Mass Spectrometry : HR-ESI-MS (positive mode) validates molecular ion [M+Na]⁺ with <2 ppm error.

- Polarimetry : Measure specific rotation ([α]D²⁵) to confirm stereochemical integrity of the galacturonate backbone .

Advanced Research Questions

Q. How does the azido group influence the compound’s reactivity in click chemistry applications?

- Methodological Answer : The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Key considerations:

- Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates with terminal alkynes (e.g., propargyl glycosides).

- Competing Reactions : Assess interference from acetyl groups via control experiments with deacetylated analogs.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and regioselectivity .

Q. What strategies can resolve contradictory data regarding its solubility in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions arise from varying acetyl group hydration. Systematic approaches include:

- Solubility Screening : Use a standardized shake-flask method (USP guidelines) across solvents (e.g., DMSO, chloroform, water).

- Molecular Dynamics (MD) Simulations : Analyze solvation shells to explain preferential solubility in aprotic solvents.

- Crystallography : Compare crystal structures (if obtainable) to identify hydrophobic packing motifs .

Q. How can this compound be utilized as a glycosyl donor in enzymatic vs. chemical glycosylation?

- Methodological Answer :

- Enzymatic Approach : Test glycosyltransferases (e.g., GalTase) in buffered systems (pH 7.4, 37°C) with UDP-glucose as a co-substrate. Monitor transfer efficiency via MALDI-TOF MS.

- Chemical Approach : Activate the anomeric center with TMSOTf in dichloromethane, reacting with acceptors (e.g., serine residues). Compare yields and stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.